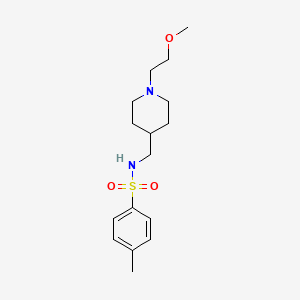

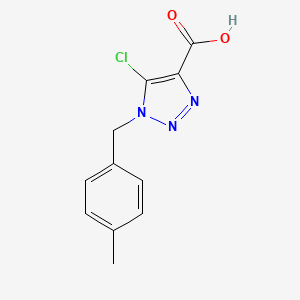

![molecular formula C14H13N5O3S B2817100 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methylthiazole-4-carboxamide CAS No. 2034412-14-9](/img/structure/B2817100.png)

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methylthiazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methylthiazole-4-carboxamide” is a derivative of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are well known for their versatile biological activities such as anti-tumor, antibacterial, antifungal, anti-proliferative CDK2 inhibitor, adenosine kinase inhibitors, anticonvulsant agents, antipyretic, analgesic and CNS depressant activity .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines involves the reaction of compounds with carbon disulfide in dimethyl sulphoxide and 10% potassium hydroxide at room temperature for 72 hours . The chemical structure of the synthesized compounds was confirmed on the basis of analytical and spectral data .Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidines derivatives is characterized by the fusion of a pyridine and a pyrimidine ring . The IR spectra showed the absence of the cyano and amino groups .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrido[2,3-d]pyrimidines derivatives include the condensation of aromatic aldehydes, 1,3-dicarbonyl compounds and 6-amino- .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-d]pyrimidines derivatives are characterized by a singlet at δ = 5.90–6.10 ppm assigned to the aliphatic methine proton and also a distinctive peak in the 13C NMR spectra for the sp3 carbon at δ = 64.0–65.0 ppm . The 13C NMR spectra exhibited characteristic signals in the δ = 161.0–163.0 and 192.0–195.0 ppm region associated with the carbonyl carbons of the amide and ketone moieties .Applications De Recherche Scientifique

Synthesis and Antibacterial Activity

A study by Kostenko et al. (2008) explored the synthesis of 3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones, which possess antistaphylococcal activity. These compounds were synthesized via the reaction of ethyl 3-alkyl(aryl)carboxamidothieno[2,3-b]pyridine-2-carboxylates with aliphatic amines, demonstrating their potential in addressing bacterial infections (Kostenko et al., 2008).

Anticancer and Anti-5-lipoxygenase Agents

Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents. The study highlighted the potential of these compounds in cancer treatment and inflammation reduction, providing insights into the therapeutic applications of pyrimidinone derivatives (Rahmouni et al., 2016).

Antimicrobial Agents

Krishnamurthy et al. (2011) reported on the synthesis of 2-methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives with potent antimicrobial activity. The study underscores the importance of structural modification in enhancing the antimicrobial efficacy of pyrimidinone derivatives (Krishnamurthy et al., 2011).

Mécanisme D'action

Target of Action

The primary target of this compound is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is involved in DNA repair damage .

Mode of Action

The compound acts as an inhibitor of PARP-1 . It potentiates the effect of DNA damaging cytotoxic agents, compromising the cancer cell DNA repair mechanism . This results in genomic dysfunction and cell death .

Biochemical Pathways

The compound affects the DNA repair pathway by inhibiting PARP-1 . This inhibition compromises the DNA repair mechanism in cancer cells, leading to genomic dysfunction . The downstream effect of this action is cell death .

Result of Action

The result of the compound’s action is the induction of genomic dysfunction and cell death in cancer cells . This is achieved by compromising the DNA repair mechanism through the inhibition of PARP-1 .

Safety and Hazards

Orientations Futures

The synthesis and study of pyrido[2,3-d]pyrimidines derivatives is a rapidly developing field in contemporary organic chemistry due to their versatile biological activities. Future research could focus on exploring new synthetic methodologies for the efficient construction of bioinspired targets and the development of novel biologically active compounds .

Propriétés

IUPAC Name |

N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O3S/c1-8-17-10(7-23-8)12(20)16-5-6-19-13(21)9-3-2-4-15-11(9)18-14(19)22/h2-4,7H,5-6H2,1H3,(H,16,20)(H,15,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTCXFNQMXFNSFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Allyl 5-(4-butoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2817023.png)

![N-(3-azepan-1-ylbutyl)-3-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2817024.png)

![5-benzyl-8-ethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2817026.png)

![3-Chloro-2-{[5-(phenylsulfonyl)-2-thienyl]methyl}-5-(trifluoromethyl)pyridine](/img/structure/B2817029.png)

![N,N-Dimethyl-3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidine-1-sulfonamide](/img/structure/B2817030.png)

![1-isopropyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2817033.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2817036.png)

![2-(isopentylthio)-8,8-dimethyl-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2817038.png)